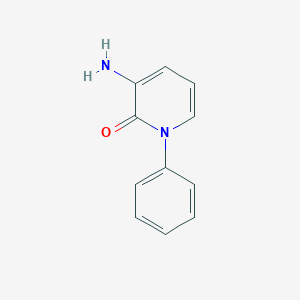
3-Amino-1-phenyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridinone core structure. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-phenyl-1,2-dihydropyridin-2-one typically involves the transformation of 3-nitro- and 3-cyanopyridin-2-ones . One common method includes the reduction of 3-nitropyridin-2-one to form the corresponding amino derivative. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted pyridinones, and reduced amino derivatives .
Aplicaciones Científicas De Investigación
3-amino-1-phenyl-1,2-dihydropyridin-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
Mecanismo De Acción
The mechanism of action of 3-amino-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, its derivatives act as noncompetitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system . This interaction inhibits the receptor’s activity, leading to potential therapeutic effects in conditions like epilepsy.
Comparación Con Compuestos Similares
Similar Compounds
Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridinone core structure.
Amrinone: A compound with a pyridinone structure used as a cardiotonic agent.
3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: Another derivative with potential biological activities.
Uniqueness
3-amino-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct biological activities and chemical reactivity compared to other pyridinone derivatives .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3-amino-1-phenylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H,12H2 |
Clave InChI |
NLPLDJZVLWOIDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


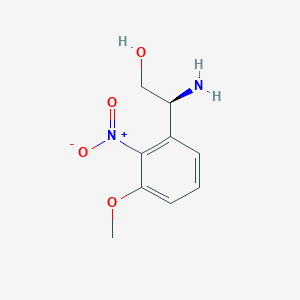
![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
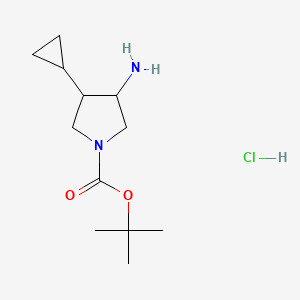

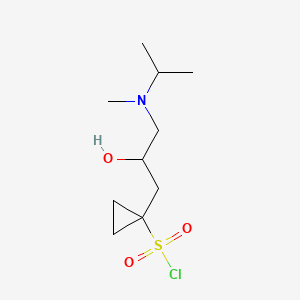
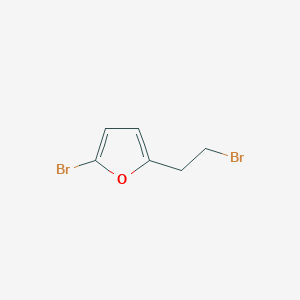
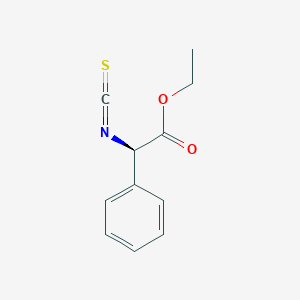
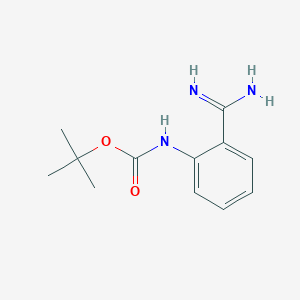
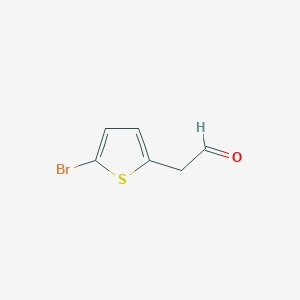

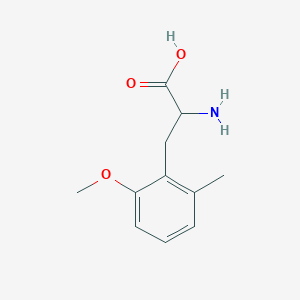
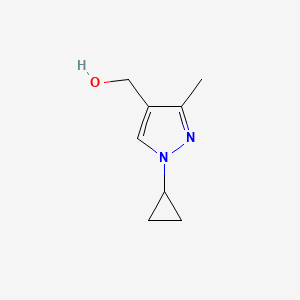
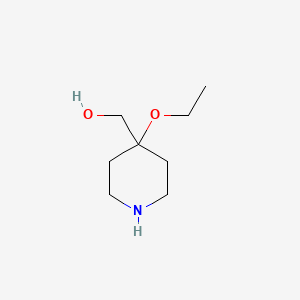
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
